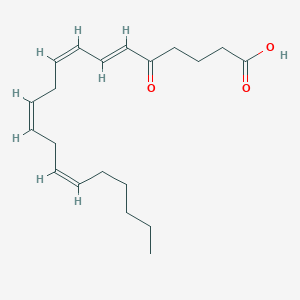
5-Oxo-ETE
Vue d'ensemble
Description
5-Oxo-ETE is an oxoicosatetraenoic acid having a 5-oxo group; and (6E)-, (8Z), (11Z)- and (14Z)-double bonds . It has a role as a human metabolite, a mouse metabolite, and an immunomodulator . It is functionally related to an icosa-6,8,11,14-tetraenoic acid .
Synthesis Analysis
5-Oxo-ETE is a product of the 5-lipoxygenase pathway that is formed by the oxidation of 5-HETE by 5-hydroxyeicosanoid dehydrogenase (5-HEDH) . 5-HEDH is a microsomal NADP±dependent enzyme that is highly selective for 5-HETE . 5-Oxo-ETE synthesis is regulated by intracellular NADP+ levels and is dramatically increased under conditions that favor oxidation of NADPH to NADP+ such as oxidative stress and the respiratory burst in phagocytic cells .
Molecular Structure Analysis
5-Oxo-ETE is an oxoicosatetraenoic acid having a 5-oxo group; and (6E)-, (8Z), (11Z)- and (14Z)-double bonds . It is functionally related to an icosa-6,8,11,14-tetraenoic acid .
Chemical Reactions Analysis
5-Oxo-ETE is a product of the 5-lipoxygenase pathway that is formed by the oxidation of 5-HETE by 5-hydroxyeicosanoid dehydrogenase (5-HEDH) . 5-HEDH is a microsomal NADP±dependent enzyme that is highly selective for 5-HETE . 5-Oxo-ETE synthesis is regulated by intracellular NADP+ levels and is dramatically increased under conditions that favor oxidation of NADPH to NADP+ such as oxidative stress and the respiratory burst in phagocytic cells .
Physical And Chemical Properties Analysis
5-Oxo-ETE is an oxoicosatetraenoic acid having a 5-oxo group; and (6E)-, (8Z), (11Z)- and (14Z)-double bonds . It has a role as a human metabolite, a mouse metabolite, and an immunomodulator . It is functionally related to an icosa-6,8,11,14-tetraenoic acid .
Applications De Recherche Scientifique
Role in Inflammation and Cancer
5-Oxo-ETE plays a significant role in chronic inflammation, which is a crucial factor in the development of cancer . It has been found to regulate the migration of tumor cells and macrophages, thereby influencing the growth of tumors . This interaction between tumor cells and macrophages is mediated through the GPCR 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid receptor (OXER1) .
Chemoattractant Activity
5-Oxo-ETE possesses potent chemoattractant activity for human white blood cells (WBCs) . It stimulates directional migration and other responses such as degranulation (release of granule-bound enzymes), oxidative metabolism (generation of reactive oxygen species), and production of mediators like various arachidonic acid metabolites and platelet-activating factor in human eosinophils, basophils, neutrophils, and monocytes .
Interaction with Androgen Receptors
OXER1, the receptor through which the biological actions of 5-Oxo-ETE are mediated, has been reported as one of the membrane androgen receptors . Testosterone has been found to antagonize the actions of 5-Oxo-ETE, indicating a potential interaction between androgen signaling and 5-Oxo-ETE .
Role in Cancer Cell Survival
OXER1 is highly expressed in inflammatory cells and many normal and cancer tissues and cells, including prostate and breast cancer . It promotes cancer cell survival, suggesting a potential target for cancer therapy .
Influence on Immune-related Cells
5-Oxo-ETE can affect Ca 2+ movements, migration, and cytokines’ expression in immune-related cells . This effect is differentiation-dependent and can be antagonized by testosterone .
Role in Acute Myocardial Infarction (AMI)
5-Oxo-ETE level is elevated in the serum in acute myocardial infarction (AMI) . The actions of 5-Oxo-ETE are mediated by the highly selective oxoeicosanoid receptor (OXE-R). Increased OXE-R content has been verified in AMI patients and mice . Inhibition of OXE-R alleviates coronary artery ligation-induced ischemic myocardial injury in mice and oxygen/glucose deprivation-induced injury in cardiomyocytes .
Safety And Hazards
Orientations Futures
Translation studies are needed to learn if the preclinical studies implicating 5-Oxo-ETE and other 5 (S)-HETE family members in allergic diseases, inflammatory diseases, cancer, steroid production, bone remodeling, parturition, and other pathophysiological events, as outlined here and on the 5-HETE page, are relevant to humans and therefore of clinical significance .
Propriétés
IUPAC Name |
(6E,8Z,11Z,14Z)-5-oxoicosa-6,8,11,14-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-10,12-14,16H,2-5,8,11,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,13-12-,16-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEASLHGILYBXFO-XTDASVJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CC=CC(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C=C\C(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5-KETE | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010217 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
5-Oxo-ETE | |
CAS RN |
106154-18-1, 126432-17-5 | |
| Record name | 5-oxo-ETE | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106154-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-KETE | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010217 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 5-oxo-ETE synthesized?
A1: 5-oxo-ETE is generated from arachidonic acid via the 5-lipoxygenase pathway. The first step involves the conversion of arachidonic acid to 5S-hydroxy-6,8,11,14-eicosatetraenoic acid (5-HETE) by 5-lipoxygenase. Subsequently, 5-HETE is oxidized to 5-oxo-ETE by the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH) in the presence of NADP+ as a cofactor. [, , , , , ]
Q2: What is the primary receptor for 5-oxo-ETE, and how does it mediate its effects?
A2: 5-oxo-ETE exerts its biological effects primarily through the selective G protein-coupled receptor known as the oxoeicosanoid receptor 1 (OXE-R). [, , , , ] This receptor is primarily expressed on leukocytes, including eosinophils, neutrophils, and monocytes, and its activation triggers intracellular signaling cascades involving Gαi/o and Gβγ proteins. [, , , , ]
Q3: What are the downstream effects of 5-oxo-ETE binding to the OXE receptor?
A3: Binding of 5-oxo-ETE to OXE-R triggers a variety of downstream effects, including:
- Chemotaxis: 5-oxo-ETE is a potent chemoattractant for eosinophils, neutrophils, and monocytes, promoting their migration to inflammatory sites. [, , , , , , , , , ]
- Cellular activation: 5-oxo-ETE activates these leukocytes, leading to increased expression of adhesion molecules like CD11b/CD18 integrins, enhanced oxidative burst, and release of pro-inflammatory mediators. [, , , , , , , , ]
- Actin polymerization: This process, essential for cell motility, is stimulated by 5-oxo-ETE in both neutrophils and eosinophils. [, ]
- Eosinophil survival: 5-oxo-ETE indirectly promotes eosinophil survival by stimulating the release of granulocyte/macrophage colony-stimulating factor (GM-CSF) from monocytes. []
Q4: What is the role of oxidative stress in 5-oxo-ETE synthesis?
A4: Oxidative stress, a hallmark of inflammation, can dramatically enhance 5-oxo-ETE synthesis. It promotes the conversion of NADPH to NADP+, the essential cofactor for 5-HEDH, thereby increasing 5-oxo-ETE production. [, , , ]
Q5: What is transcellular biosynthesis, and how does it relate to 5-oxo-ETE production?
A5: Transcellular biosynthesis refers to the collaborative production of a mediator by different cell types. In the context of 5-oxo-ETE, neutrophils with high 5-LO activity can release 5-HETE, which can be taken up by other cell types, such as prostate cancer cells, and converted to 5-oxo-ETE by their 5-HEDH. This process highlights the complex interplay between different cells in 5-oxo-ETE production. []
Q6: What is the molecular formula and weight of 5-oxo-ETE?
A6: The molecular formula of 5-oxo-ETE is C20H30O3, and its molecular weight is 318.45 g/mol. []
Q7: How does the structure of 5-oxo-ETE relate to its activity?
A7: Structure-activity relationship (SAR) studies have revealed key structural elements essential for 5-oxo-ETE activity: [, , ]
Q8: Can other fatty acids be metabolized by 5-HEDH?
A8: While 5-HETE is the preferred substrate for 5-HEDH, the enzyme can metabolize other 5S-hydroxy fatty acids, although with varying efficiencies. Factors like chain length, the presence of a free α-carboxyl group, and a hydrophobic ω-end influence substrate recognition and metabolism. []
Q9: What is the therapeutic potential of targeting the 5-oxo-ETE/OXE-R axis?
A9: Given its role in inflammation and leukocyte recruitment, the 5-oxo-ETE/OXE-R pathway is considered a potential therapeutic target for various inflammatory diseases, particularly those characterized by eosinophil and neutrophil infiltration, such as: [, ]
Q10: What are the main strategies being explored to target the OXE receptor?
A10: Current research efforts focus on developing: [, , ]
- Selective OXE-R antagonists: These compounds block the binding of 5-oxo-ETE to its receptor, preventing downstream signaling and cellular activation. Significant progress has been made in developing potent and metabolically stable antagonists with favorable pharmacokinetic profiles. [, ]
Q11: Are there any preclinical studies demonstrating the efficacy of OXE-R antagonists?
A11: Yes, preclinical studies in animal models have shown promising results. For instance, in a rat model of asthma, administration of 5-oxo-ETE induced significant pulmonary eosinophilia, which was effectively blocked by an OXE-R antagonist. [] These findings support the potential of OXE-R antagonists as therapeutic agents for inflammatory diseases.
Q12: What are the limitations of current animal models for studying 5-oxo-ETE?
A12: While various animal models have been used to study 5-oxo-ETE, a significant limitation is the lack of OXE-R expression in rodents, which are commonly used in preclinical research. [] This absence necessitates the use of alternative animal models, such as primates, to evaluate the efficacy and safety of OXE-R antagonists more accurately.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



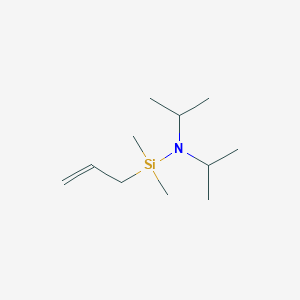
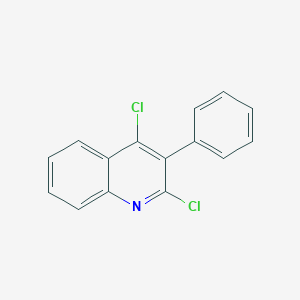

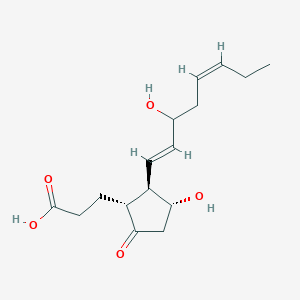

![N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide](/img/structure/B25424.png)
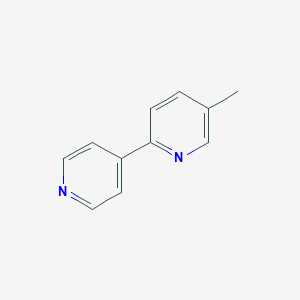
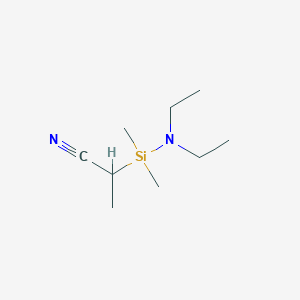
![5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-b]pyridine](/img/structure/B25428.png)
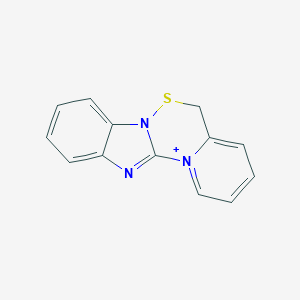
![6,7,8,13,14,15-Hexahydro-7,14-methanobenzo[6,7]cyclodeca[1,2-b]naphthalen-17-one](/img/structure/B25436.png)


